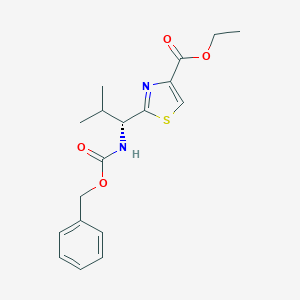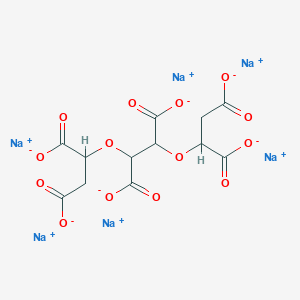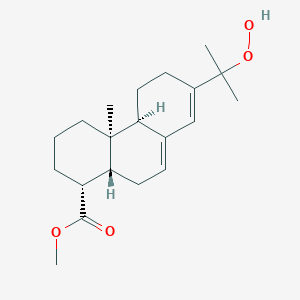
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide, also known as DMPEA, is a naturally occurring ergoline derivative that has gained attention for its potential pharmacological properties. DMPEA is a structural analogue of the well-known psychedelic compound, Lysergic acid diethylamide (LSD), and has been found to possess similar effects on the central nervous system.
Mecanismo De Acción
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that is involved in mood regulation, cognition, and perception. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to act as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD.
Biochemical and Physiological Effects:
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to increase levels of the neurotransmitter dopamine, which is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide also has some limitations. It has a short half-life in the body, meaning that its effects are relatively short-lived. Additionally, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a novel therapeutic agent. Another potential area of research is the role of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide in neurodegenerative disorders. Studies have shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can increase levels of BDNF, which could potentially slow the progression of diseases such as Alzheimer's. Finally, further research could explore the potential of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide as a cognitive enhancer, as it has been found to improve memory and cognitive function in animal models.
Métodos De Síntesis
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can be synthesized through several methods, including the reaction of ergotamine with isobutyric anhydride in the presence of a Lewis acid catalyst. Another method involves the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have antidepressant, anxiolytic, and analgesic effects. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to enhance cognitive function and improve memory.
Propiedades
Número CAS |
120478-64-0 |
|---|---|
Nombre del producto |
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide |
Fórmula molecular |
C21H29N3O |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)/t13-,16+,18+/m0/s1 |
Clave InChI |
ZNMWUMGOSWLWOH-FDQGKXFDSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3[C@H](C[C@@H](CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES canónico |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
Sinónimos |
N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide SDZ 208-911 SDZ-208-911 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)


